Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate

Lipophilicity Drug design SAR

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate (CAS 132089-36-2) is a synthetic thiazole heterocycle bearing an ethyl ester at the 4-position and an ortho-chlorophenyl substituent at the 2-position (molecular formula C₁₂H₁₀ClNO₂S, MW 267.73 g/mol, XLogP3 = 3.8). This compound serves predominantly as a key intermediate in agrochemical and pharmaceutical discovery programs rather than as a terminal bioactive agent, with its primary documented utility residing in pesticide development and as a scaffold for further derivatization.

Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
CAS No. 132089-36-2
Cat. No. B147648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-chlorophenyl)thiazole-4-carboxylate
CAS132089-36-2
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Cl
InChIInChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
InChIKeyFHKIJGQXQOGHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate (CAS 132089-36-2): Procurement-Relevant Physicochemical & Structural Baseline


Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate (CAS 132089-36-2) is a synthetic thiazole heterocycle bearing an ethyl ester at the 4-position and an ortho-chlorophenyl substituent at the 2-position (molecular formula C₁₂H₁₀ClNO₂S, MW 267.73 g/mol, XLogP3 = 3.8) [1]. This compound serves predominantly as a key intermediate in agrochemical and pharmaceutical discovery programs rather than as a terminal bioactive agent, with its primary documented utility residing in pesticide development and as a scaffold for further derivatization .

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate: Why In-Class Thiazole Esters Cannot Be Interchanged Without Risk


Thiazole-4-carboxylate esters bearing different aryl substituents at the 2-position exhibit materially divergent physicochemical properties, synthetic reactivity, and biological target engagement that preclude casual substitution. The ortho-chlorophenyl group in CAS 132089-36-2 confers a distinct electron-withdrawing and steric profile relative to para-chloro, unsubstituted phenyl, or heteroaryl analogs, directly affecting LogP, metabolic stability, and subsequent coupling efficiency in library synthesis . Procurement of an incorrect regioisomer (e.g., ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate) or the free carboxylic acid analog introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies, compromise patent strategy, and waste synthetic resources [1].

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Ortho- vs. Para-Chloro Substitution: Difference in Computed Lipophilicity (XLogP3) Drives Differential Membrane Permeability & SAR Outcomes

The ortho-chlorophenyl regioisomer (CAS 132089-36-2) exhibits an XLogP3 value of 3.8 [1], which is 0.16 log units higher than the XLogP3 of 3.64 reported for the para-chloro analog ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (CAS 61786-00-3) . This difference, while modest in absolute magnitude, places the ortho isomer in a meaningfully distinct lipophilicity range that can alter membrane permeability, plasma protein binding, and nonspecific binding profiles in cell-based assays—factors critically important in lead optimization campaigns.

Lipophilicity Drug design SAR ADME Physicochemical profiling

Ethyl Ester vs. Free Carboxylic Acid: Ortho-Chlorophenyl Substituent Stabilizes the Ester Prodrug/Intermediate Form for Controlled Hydrolysis

The ethyl ester (CAS 132089-36-2) is the preferred form for agrochemical intermediate applications, as the free carboxylic acid analog 2-(2-chlorophenyl)thiazole-4-carboxylic acid (CAS 944275-21-2) presents handling challenges including higher polarity, lower organic solubility, and greater propensity for salt formation that complicates downstream coupling reactions . The ethyl ester offers a balanced reactivity profile: sufficiently stable for storage (recommended long-term storage in cool, dry conditions) yet readily hydrolyzable under controlled basic or enzymatic conditions to release the free acid when required . This contrasts with the methyl ester analog (CAS 1311864-08-0), which hydrolyzes faster and may lack the kinetic stability needed for certain multi-step synthetic sequences.

Prodrug design Synthetic intermediate Ester hydrolysis Agrochemical formulation

2-(2-Chlorophenyl)thiazole Scaffold Demonstrates Potent Cytotoxicity (IC₅₀ <5 µM) Across Multiple Cancer Cell Lines, Supporting Its Selection as a Privileged Fragment for Medicinal Chemistry

While direct IC₅₀ data for the title ethyl ester itself are not yet published, the 2-(2-chlorophenyl)thiazol-4-yl fragment—the core scaffold of CAS 132089-36-2—has been validated in a peer-reviewed cytotoxicity study. The analog 4b, bearing the 2-(2-chlorophenyl)thiazol-4-yl moiety, demonstrated the most potent activity among a series of poly-functionalized 4-(2-arylthiazol-4-yl)-4H-chromenes, with IC₅₀ values below 5 µM against nasopharyngeal epidermoid carcinoma (KB), medulloblastoma (DAOY), astrocytoma (1321N1), and lung cancer (A549) cell lines [1]. This potency was superior to analogs bearing other aryl substitution patterns in the same series, establishing the ortho-chlorophenyl-thiazole substructure as a privileged fragment for anticancer SAR programs.

Anticancer Cytotoxicity Thiazole scaffold Fragment-based drug discovery SAR

Commercial Availability at ≥98% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC) Enables Reproducible SAR and Scale-Up Without Purification Bottlenecks

Multiple vendors supply CAS 132089-36-2 at purity specifications of 95%, 98%, and >99% [1]. The 98% grade from suppliers such as Bidepharm includes batch-specific quality control documentation (NMR, HPLC, GC) , while higher-purity (>99%) material is available from specialized vendors for applications requiring rigorous impurity profiling . By contrast, the para-chloro regioisomer (CAS 61786-00-3) also reports a 98% purity standard , and the 2-fluorophenyl analog (CAS 842115-87-1) is typically offered at 95% purity . The availability of ≥98% purity with full QC documentation for the ortho-chloro compound reduces the risk of unidentified impurities confounding biological assay results and enables direct scale-up without additional in-house purification.

Chemical procurement Quality control Reproducibility Scale-up SAR

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Agrochemical Intermediate for Novel Pesticide Candidate Synthesis

CAS 132089-36-2 is widely utilized as a key building block in the synthesis of new agrochemical entities, particularly fungicides and herbicides [1]. The ortho-chlorophenyl substitution pattern and the ethyl ester protecting group enable efficient downstream functionalization via hydrolysis, amidation, or cross-coupling reactions, making this compound a strategic choice for agrochemical discovery programs seeking to explore thiazole-based chemotypes with differentiated physicochemical properties relative to para-substituted or heteroaryl analogs [2].

Medicinal Chemistry Fragment-Based Anticancer Lead Generation

The 2-(2-chlorophenyl)thiazole substructure embedded in CAS 132089-36-2 has been validated as a privileged fragment exhibiting IC₅₀ values below 5 µM across multiple cancer cell lines (KB, DAOY, 1321N1, A549) [1]. The ethyl ester form provides a versatile handle for generating diverse amide, hydrazide, or heterocycle-fused analogs for SAR expansion. Medicinal chemistry teams selecting this compound as a starting fragment benefit from the existing cytotoxicity validation data that de-risks the scaffold relative to uncharacterized thiazole esters.

Physicochemical Probe for Lipophilicity-Dependent SAR Studies

With a well-characterized XLogP3 of 3.8 [1]—measurably distinct from the para-chloro (XLogP3 3.64) [2] and unsubstituted phenyl analogs—this compound serves as a valuable tool for probing the lipophilicity-activity relationship within a congeneric series. Procurement of this specific regioisomer ensures that observed differences in cellular potency or metabolic stability can be attributed to the ortho-chloro substitution effect rather than batch-to-batch variability in purity or isomeric contamination.

High-Purity Reference Standard for Analytical Method Development

With commercial availability at >99% purity with full QC documentation (NMR, HPLC, GC) [1], CAS 132089-36-2 is suitable as a reference standard for HPLC method development, impurity profiling, and stability-indicating assay validation in both agrochemical and pharmaceutical analytical laboratories. The availability of batch-specific Certificates of Analysis ensures traceability and regulatory compliance for GLP studies.

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